molecular formula C16H20BrNO B089388 Quindonium bromide CAS No. 130-81-4

Quindonium bromide

Cat. No.: B089388
CAS No.: 130-81-4
M. Wt: 322.24 g/mol
InChI Key: OUILVKYDBNPYBM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of quindonium bromide involves several steps, typically starting with the preparation of the quindonium ion. The synthetic routes often include the use of azaestrone derivatives and bromination reactions. Industrial production methods may involve large-scale bromination and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Quindonium bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Quindonium bromide has several scientific research applications:

Mechanism of Action

Quindonium bromide exerts its effects by acting on the sinoatrial node and the surrounding atrial myocardium. It causes bradycardia by disrupting the regular sinus rhythm, leading to periods of sinus acceleration and deceleration. The compound’s effects are resistant to vagotomy, atropine, propranolol, and pentolinium . The molecular targets and pathways involved include the sinoatrial node pacemaker cells and the associated ion channels .

Comparison with Similar Compounds

Quindonium bromide is unique due to its specific cardiovascular effects and its ability to act as a bradycardic agent. Similar compounds include:

    Propranolol: A beta-blocker used to treat high blood pressure and heart rhythm disorders.

    Atropine: An anticholinergic agent used to treat bradycardia and other conditions.

    Pentolinium: A ganglionic blocker used to manage hypertension.

This compound stands out due to its combined properties of positive inotropism, bradycardia, and vasodilatation, which are not typically seen in other pharmacological agents .

Properties

IUPAC Name

10-azoniatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5-tetraen-5-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUILVKYDBNPYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-81-4
Record name Quindonium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINDONIUM BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Quindonium bromide

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